molecular formula C11H15N B6248954 6,6-dimethyl-5,6,7,8-tetrahydroquinoline CAS No. 2385429-69-4

6,6-dimethyl-5,6,7,8-tetrahydroquinoline

Cat. No. B6248954
CAS RN: 2385429-69-4
M. Wt: 161.2
InChI Key:
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Description

6,6-dimethyl-5,6,7,8-tetrahydroquinoline (6,6-DMTHQ) is a heterocyclic aromatic compound that belongs to the class of quinolines. It has a unique structure consisting of two fused rings, one containing five carbon atoms and the other containing six carbon atoms. 6,6-DMTHQ is widely used in the synthesis of pharmaceuticals and other chemicals due to its high reactivity and stability. It is also used in the manufacture of polymers, dyes, and other organic compounds. In addition, 6,6-DMTHQ has been investigated for its potential therapeutic applications in the treatment of diseases such as cancer, diabetes, and Alzheimer’s disease.

Mechanism of Action

The mechanism of action of 6,6-dimethyl-5,6,7,8-tetrahydroquinoline is not fully understood. However, it is believed that 6,6-dimethyl-5,6,7,8-tetrahydroquinoline exerts its biological effects by binding to various proteins, such as receptors, enzymes, and ion channels. It has been found to interact with the dopamine receptor, the serotonin receptor, and the gamma-aminobutyric acid (GABA) receptor, as well as with enzymes involved in the metabolism of drugs and other compounds. In addition, it has been found to inhibit the activity of ion channels, which are involved in the regulation of cellular processes.
Biochemical and Physiological Effects
6,6-dimethyl-5,6,7,8-tetrahydroquinoline has been found to have a variety of biochemical and physiological effects. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. It has also been found to modulate the activity of enzymes involved in the metabolism of drugs and other compounds. In addition, 6,6-dimethyl-5,6,7,8-tetrahydroquinoline has been found to inhibit the growth of bacteria, fungi, and other microorganisms. Furthermore, it has been found to modulate the activity of ion channels, which are involved in the regulation of cellular processes.

Advantages and Limitations for Lab Experiments

The use of 6,6-dimethyl-5,6,7,8-tetrahydroquinoline in laboratory experiments has several advantages. It is a stable compound that is easy to synthesize and is relatively inexpensive. In addition, it has a wide range of potential applications in the medical field. However, there are also some limitations to its use in laboratory experiments. It is not water-soluble and can be difficult to work with in aqueous solutions. Furthermore, it is not always easy to determine the amount of 6,6-dimethyl-5,6,7,8-tetrahydroquinoline that is required for a given experiment.

Future Directions

The potential applications of 6,6-dimethyl-5,6,7,8-tetrahydroquinoline in the medical field are still being investigated. Further research is needed to fully understand the mechanism of action of 6,6-dimethyl-5,6,7,8-tetrahydroquinoline and to investigate its potential therapeutic applications. Additionally, further research is needed to investigate the potential for 6,6-dimethyl-5,6,7,8-tetrahydroquinoline to interact with other proteins, such as receptors and enzymes, and to modulate the activity of ion channels. Finally, further research is needed to develop methods for the efficient synthesis of 6,6-dimethyl-5,6,7,8-tetrahydroquinoline and to identify new potential applications for 6,6-dimethyl-5,6,7,8-tetrahydroquinoline in the medical field.

Synthesis Methods

6,6-dimethyl-5,6,7,8-tetrahydroquinoline can be synthesized via various methods. One of the most common methods is the reductive amination of 5,6,7,8-tetrahydroquinoline with dimethylformamide. This reaction is carried out in the presence of a base, such as sodium hydroxide, and a reducing agent, such as sodium borohydride. The reaction is carried out at a temperature of approximately 70 °C and yields 6,6-dimethyl-5,6,7,8-tetrahydroquinoline in high purity. Other methods of synthesis include the reaction of dimethylformamide with 5,6,7,8-tetrahydroquinoline in the presence of a catalyst, such as palladium on carbon, and the reaction of dimethylformamide with 5,6,7,8-tetrahydroquinoline in the presence of a base, such as potassium carbonate.

Scientific Research Applications

6,6-dimethyl-5,6,7,8-tetrahydroquinoline has been extensively studied for its potential applications in the medical field. It has been found to possess anti-inflammatory, anti-tumor, and anti-oxidant properties. In addition, 6,6-dimethyl-5,6,7,8-tetrahydroquinoline has been investigated for its potential to inhibit the activity of enzymes involved in the metabolism of drugs and other compounds. Furthermore, 6,6-dimethyl-5,6,7,8-tetrahydroquinoline has been studied for its potential to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been investigated for its potential to modulate the activity of ion channels, which are involved in the regulation of cellular processes.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6,6-dimethyl-5,6,7,8-tetrahydroquinoline involves a series of reactions starting from commercially available starting materials.", "Starting Materials": [ "2-methylcyclohexanone", "ethyl acetoacetate", "ammonium acetate", "sodium ethoxide", "acetic acid", "sodium borohydride", "acetic anhydride", "sulfuric acid", "sodium hydroxide", "toluene" ], "Reaction": [ "Step 1: Condensation of 2-methylcyclohexanone and ethyl acetoacetate in the presence of ammonium acetate and sodium ethoxide to form 6-methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid ethyl ester.", "Step 2: Reduction of the carboxylic acid group in the ester using sodium borohydride in the presence of acetic acid to form 6-methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid ethyl ester.", "Step 3: Acetylation of the amine group in the ester using acetic anhydride in the presence of sulfuric acid to form 6-methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid ethyl ester acetate.", "Step 4: Hydrolysis of the ester group using sodium hydroxide to form 6-methyl-5,6,7,8-tetrahydroquinoline-2-carboxylic acid acetate.", "Step 5: Decarboxylation of the carboxylic acid group using sulfuric acid to form 6-methyl-5,6,7,8-tetrahydroquinoline.", "Step 6: Alkylation of the nitrogen atom in 6-methyl-5,6,7,8-tetrahydroquinoline using methyl iodide in the presence of sodium hydroxide to form 6,6-dimethyl-5,6,7,8-tetrahydroquinoline.", "Step 7: Purification of the final product using toluene." ] }

CAS RN

2385429-69-4

Product Name

6,6-dimethyl-5,6,7,8-tetrahydroquinoline

Molecular Formula

C11H15N

Molecular Weight

161.2

Purity

95

Origin of Product

United States

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